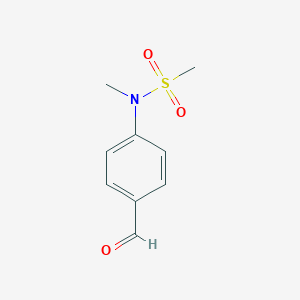
Bis(2-nitrobenzyl) phosphorochloridate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis(2-nitrobenzyl) phosphorochloridate typically involves the reaction of 2-nitrobenzyl alcohol with phosphorus oxychloride (POCl3) under controlled conditions . The reaction is carried out in an inert atmosphere, often using a solvent such as dichloromethane (DCM) to facilitate the reaction. The reaction mixture is then purified through techniques such as column chromatography to obtain the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reaction vessels, and employing industrial purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Bis(2-nitrobenzyl) phosphorochloridate undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Hydrolysis: The compound can hydrolyze in the presence of water, leading to the formation of phosphoric acid derivatives.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.
Major Products Formed
The major products formed from these reactions depend on the specific nucleophile used. For example, reacting this compound with an amine would yield a phosphoramidate derivative .
Scientific Research Applications
Bis(2-nitrobenzyl) phosphorochloridate has several applications in scientific research, including:
Mechanism of Action
The mechanism of action of Bis(2-nitrobenzyl) phosphorochloridate involves the transfer of the phosphoryl group to a target molecule. This process typically occurs through a nucleophilic attack on the phosphorus atom, leading to the formation of a new phosphoester or phosphoramidate bond . The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile used .
Comparison with Similar Compounds
Similar Compounds
Bis(p-nitrobenzyl) phosphorochloridate: Similar in structure but with para-nitro groups instead of ortho-nitro groups.
Bis(4-nitrobenzyl) phosphorochloridate: Another structural isomer with nitro groups at the 4-position.
Uniqueness
Bis(2-nitrobenzyl) phosphorochloridate is unique due to the position of the nitro groups, which can influence its reactivity and the types of reactions it undergoes. The ortho-nitro groups can create steric hindrance and electronic effects that differentiate it from its para- and meta-substituted counterparts .
Properties
CAS No. |
56883-17-1 |
|---|---|
Molecular Formula |
C14H12ClN2O7P |
Molecular Weight |
386.68 g/mol |
IUPAC Name |
1-[[chloro-[(2-nitrophenyl)methoxy]phosphoryl]oxymethyl]-2-nitrobenzene |
InChI |
InChI=1S/C14H12ClN2O7P/c15-25(22,23-9-11-5-1-3-7-13(11)16(18)19)24-10-12-6-2-4-8-14(12)17(20)21/h1-8H,9-10H2 |
InChI Key |
FAKJXMWKZKSDNN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)COP(=O)(OCC2=CC=CC=C2[N+](=O)[O-])Cl)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Chloro-5-methylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B12103692.png)

![(3-Methylbutan-2-yl)[1-(1,3-thiazol-2-yl)ethyl]amine](/img/structure/B12103699.png)
![N-[2-hydroxy-2-(3-hydroxyphenyl)ethyl]-N-methylacetamide](/img/structure/B12103703.png)





![3a,5a,5b,8,8,11a-Hexamethyl-3-propan-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13-tetradecahydrocyclopenta[a]chrysene](/img/structure/B12103744.png)
![2-[2-(Phenylmethoxycarbonylamino)hexanoylamino]hexanoic acid](/img/structure/B12103754.png)
![5-(Hydroxymethyl)-1-[6-(hydroxymethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]-2-sulfanylidenepyrimidin-4-one](/img/structure/B12103759.png)
![2-[2,6-Bis(phenylmethoxycarbonylamino)hexanoylamino]-3-hydroxypropanoic acid](/img/structure/B12103764.png)
